Periconin B Periconin B Periconin B is a natural product found in Periconia circinata with data available.
Brand Name: Vulcanchem
CAS No.: 145569-96-6
VCID: VC21176045
InChI: InChI=1S/C20H29Cl3N4O8/c1-7(28)4-11(21)20(23)13(15(22)19(34)35)14(20)18(33)27-10(5-12(29)30)17(32)26-9-3-2-8(6-24)25-16(9)31/h7-11,13-15,28H,2-6,24H2,1H3,(H,25,31)(H,26,32)(H,27,33)(H,29,30)(H,34,35)
SMILES: CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2CCC(NC2=O)CN)C(C(=O)O)Cl)Cl)Cl)O
Molecular Formula: C20H29Cl3N4O8
Molecular Weight: 559.8 g/mol

Periconin B

CAS No.: 145569-96-6

Cat. No.: VC21176045

Molecular Formula: C20H29Cl3N4O8

Molecular Weight: 559.8 g/mol

* For research use only. Not for human or veterinary use.

Periconin B - 145569-96-6

Specification

CAS No. 145569-96-6
Molecular Formula C20H29Cl3N4O8
Molecular Weight 559.8 g/mol
IUPAC Name 4-[[6-(aminomethyl)-2-oxopiperidin-3-yl]amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chloro-3-hydroxybutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C20H29Cl3N4O8/c1-7(28)4-11(21)20(23)13(15(22)19(34)35)14(20)18(33)27-10(5-12(29)30)17(32)26-9-3-2-8(6-24)25-16(9)31/h7-11,13-15,28H,2-6,24H2,1H3,(H,25,31)(H,26,32)(H,27,33)(H,29,30)(H,34,35)
Standard InChI Key NDEFDECCUYZWKD-UHFFFAOYSA-N
SMILES CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2CCC(NC2=O)CN)C(C(=O)O)Cl)Cl)Cl)O
Canonical SMILES CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2CCC(NC2=O)CN)C(C(=O)O)Cl)Cl)Cl)O

Introduction

Chemical Structure and Properties

Molecular Structure

Periconin B is chemically identified as 4-[[6-(aminomethyl)-2-oxopiperidin-3-yl]amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chloro-3-hydroxybutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid . Its molecular formula is C20H29Cl3N4O8, with a calculated molecular weight of 559.8 g/mol . The structure contains several distinctive features, including:

  • A six-membered lactam (2-oxopiperidin) ring with an aminomethyl substituent

  • A chlorinated cyclopropane ring system

  • Multiple carbonyl-containing functional groups

  • Three chlorine atoms

  • A hydroxyl-containing butyl group

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Periconin B

PropertyValue
Molecular FormulaC20H29Cl3N4O8
Molecular Weight559.8 g/mol
Physical StateSolid at room temperature
SolubilitySoluble in dimethyl sulfoxide and aqueous solutions
Chemical IdentificationPubChem CID: 132731
Systematic Name4-[[6-(aminomethyl)-2-oxopiperidin-3-yl]amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chloro-3-hydroxybutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid

The compound contains multiple chiral centers, although the absolute configuration of some of these centers remains undefined . NMR spectroscopic analysis has confirmed the presence of distinct structural subunits within the molecule, including a modified cyclolysine unit characteristic of this class of fungal metabolites .

Isolation and Discovery

Periconin B was isolated alongside periconin A, peritoxins A and B, and circinatin from culture filtrates of P. circinata . The isolation procedure involved several chromatographic techniques to separate and purify these structurally related compounds. The fungus was typically grown for 21 days at 25°C under controlled illumination conditions in still culture containing modified Fries' medium supplemented with yeast extract .

The isolation protocol employed a multistep purification process:

  • Initial separation using thin-layer chromatography (TLC)

  • High-performance liquid chromatography (HPLC) on C18 columns

  • Gel filtration chromatography on Sephadex LH-20 and Bio-Gel P-2

  • Repeated isocratic HPLC to obtain pure compounds

The relative yield of periconin B was approximately 0.5 mg per liter of culture fluid, making it one of the less abundant metabolites produced by P. circinata compared to circinatin (10 mg/L) and peritoxin A (4 mg/L) .

Structural Characterization

Spectroscopic Analysis

The structure of periconin B was elucidated through comprehensive spectroscopic analysis, including:

  • Fast atom bombardment (FAB) mass spectrometry

  • Nuclear magnetic resonance (NMR) spectroscopy, including:

    • 1H and 13C NMR

    • Two-dimensional 1H-1H correlation spectroscopy (COSY)

    • Heteronuclear multiple-bond correlation (HMBC)

    • Heteronuclear multiple quantum coherence (HMQC)

Table 2: 1H NMR Data for Periconin B (400 MHz, 2H2O)

SubunitPositionChemical Shift (ppm) and Coupling Pattern
C10 diacid11.20 (3H, d; J=6.2 Hz)
23.96 (sext; J=6.3 Hz)
3Multiple signals (complex pattern)
Aspartic acidα4.60 (dd)
β2.70-2.90 (m)
Modified cyclolysineMultiple positionsComplex pattern of signals

The spectroscopic data confirmed that periconin B contains the same aspartic acid and C10 subunits as periconin A but differs in the structure of the LYS (cyclolysine) unit . Specifically, a comparison of 1H NMR values between the two periconins indicated reversed binding characteristics for C-5 and C-6 of the LYS unit .

Structural Relationship to Periconin A

An important characteristic of periconin B is its structural relationship to periconin A. Periconin B represents the formal product of an internal transamidation within the modified cyclolysine unit of periconin A . This relationship has been experimentally verified through the observation that periconin A slowly converts to periconin B when allowed to stand in aqueous solution for several days . This conversion raises questions about whether periconin B is a natural product or an artifact of isolation procedures.

Biological Activity and Significance

Phytotoxic Activity

Unlike peritoxins A and B, which demonstrate selective toxicity toward susceptible genotypes of sorghum, periconin B exhibits no detectable phytotoxic activity . Bioassays conducted using concentrations up to 10 μg/ml showed no inhibitory effects on root growth or other plant tissues . This lack of biological activity distinguishes periconin B from the peritoxins and raises questions about its ecological role in the fungal lifecycle.

Table 3: Comparative Biological Activity of P. circinata Metabolites

CompoundEC50 (Root Growth Inhibition)Relative Activity
Peritoxin A1-4 ng/ml100%
Peritoxin B1-4 ng/ml100%
Periconin A>400 ng/ml<1%
Periconin B>10,000 ng/ml0%
Circinatin>10,000 ng/ml0%

Structure-Activity Relationships

The absence of biological activity in periconin B, compared to the potent toxicity of the structurally related peritoxins, provides valuable insights into the structure-activity relationships of these fungal metabolites. Studies on peritoxin A have shown that the presence of a caprolactam ring with a free amino group appears to be essential for biological activity . The structural modifications present in periconin B, particularly within the cyclolysine unit, likely contribute to its lack of phytotoxicity.

Relationship to Other Metabolites

Biosynthetic Pathway

The structural similarities between periconin B, periconin A, the peritoxins, and circinatin suggest a common biosynthetic pathway in P. circinata. Circinatin is believed to act as a precursor for the formation of both peritoxins and periconins . The biosynthetic relationships between these compounds can be summarized as follows:

  • Circinatin serves as a common precursor

  • Structural modifications lead to the formation of peritoxins A and B, which possess phytotoxic activity

  • Alternative modifications result in periconin A, which has minimal biological activity

  • Internal transamidation of periconin A yields periconin B, which is biologically inactive

Comparison with Other Fungal Metabolites

Within the broader context of fungal secondary metabolites, periconin B belongs to a diverse group of compounds produced by various species of the genus Periconia. These include terpenoids, polyketides, cytochalasans, macrosphelides, cyclopentenes, aromatic compounds, and carbohydrate derivatives . While many fungal metabolites demonstrate significant biological activities, including phytotoxicity, antimicrobial properties, and cytotoxicity against mammalian cells, periconin B appears to lack such activities based on current research.

Recent Research and Applications

The detailed structural elucidation of periconin B contributes to our understanding of the chemical diversity of fungal secondary metabolites and may inform future research on:

  • Biosynthetic pathways in filamentous fungi

  • The molecular basis of host-specificity in plant-pathogen interactions

  • Development of selective fungicides or herbicides based on natural products

  • Structure-based design of bioactive compounds with improved properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator